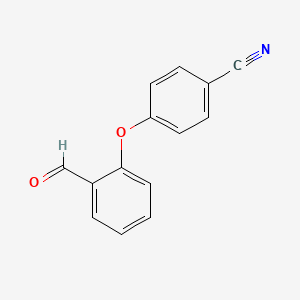

4-(2-甲酰基苯氧基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(2-Formylphenoxy)benzonitrile derivatives involves several chemical strategies. For instance, compounds with similar structures have been synthesized through the nucleophilic displacement reaction in dipolar aprotic solvents with alkali metal salts of p-aminophenol and activated aromatic dichloro compounds (Saxena, Rao, Prabhakaran, & Ninan, 2003). Another approach involves the etherification and reduction reactions starting from p-chlorobenzonitrile and p-cresol to synthesize related compounds, showcasing the versatility of synthetic routes for these types of chemicals (Che Ming-ming, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Formylphenoxy)benzonitrile often features bent-core or non-planar unsymmetrical structures, as revealed by single-crystal X-ray analysis. These structures are stabilized by nonconventional hydrogen-bond interactions and possess significant electronic properties, such as good blue emitting capabilities and specific bandgap energies, which are elucidated through optical and electrochemical studies (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-(2-Formylphenoxy)benzonitrile often include cycloaddition and retrocyclization reactions, indicating a complex reactivity profile that can lead to a variety of products depending on the conditions. These reactions have been detailed in studies focusing on the preparation, structure elucidation, and reaction behavior of related compounds (Šibor et al., 1999).

Physical Properties Analysis

The physical properties of similar compounds have been extensively analyzed using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD), revealing their liquid crystalline behavior and phase transitions. Such studies provide insights into the structural and physical characteristics that could influence the applications of these materials (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 4-(2-Formylphenoxy)benzonitrile derivatives, are influenced by their molecular structure. Quantum chemical studies and vibrational analysis using techniques such as FTIR and FT-Raman spectroscopy, along with DFT calculations, have been employed to understand the fundamental vibrations, kinetic and thermodynamic stability, and chemical hardness of these molecules (Arjunan, Carthigayan, Periandy, Balamurugan, & Mohan, 2012).

科学研究应用

合成和表征:Şen等人(2019年)进行的研究讨论了与4-(2-甲酰基苯氧基)苯甲腈密切相关的化合物的合成和表征,检查了其光谱性质和分子结构(Şen等人,2019年)。

锂离子电池中的应用:Huang等人(2014年)研究了4-(2-甲酰基苯氧基)苯甲腈的衍生物4-(三氟甲基)-苯甲腈作为高压锂离子电池的电解质添加剂,展示了改善的循环稳定性和容量保持(Huang et al., 2014)。

量子化学研究:Arjunan等人(2012年)对4-(2-甲酰基苯氧基)苯甲腈的衍生物进行了量子化学研究和振动分析,提供了这些化合物的结构参数和振动波数的见解(Arjunan et al., 2012)。

辐射诱导的羟基化研究:Eberhardt(1977年)探讨了苯甲腈及其衍生物的辐射诱导羟基化,可能包括4-(2-甲酰基苯氧基)苯甲腈,揭示了金属离子对这些过程的影响的见解(Eberhardt, 1977)。

光动力疗法用于癌症:Hu等人(1998年)研究了苯甲基取代的邻苯二腈,类似于4-(2-甲酰基苯氧基)苯甲腈,作为光动力疗法治疗癌症的潜在敏化剂的潜力(Hu et al., 1998)。

真菌降解和酶学:Harper(1977年)研究了芳香族腈的真菌降解,可能与4-(2-甲酰基苯氧基)苯甲腈相关,研究了镰刀菌溶胞酶对C-N键的酶促裂解(Harper, 1977)。

安全和危害

“4-(2-Formylphenoxy)benzonitrile” may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Protective gloves, eye protection, and face protection should be worn. In case of contact with skin or eyes, wash with plenty of soap and water, and rinse cautiously with water for several minutes .

属性

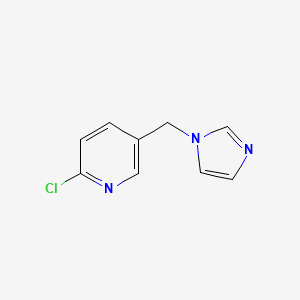

IUPAC Name |

4-(2-formylphenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXACBMAMQKNJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363118 |

Source

|

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Formylphenoxy)benzonitrile | |

CAS RN |

478043-88-8 |

Source

|

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)